molecular formula C10H15BO4 B1422125 4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid CAS No. 223128-32-3

4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid

Cat. No.: B1422125
CAS No.: 223128-32-3
M. Wt: 210.04 g/mol
InChI Key: STZJZCMYEFOIIR-UHFFFAOYSA-N
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Description

4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid is a sophisticated arylboronic acid derivative extensively employed as a critical building block in Suzuki-Miyaura cross-coupling reactions (Source: American Chemical Society) . This palladium-catalyzed reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids to create novel biaryl structures. The specific substitution pattern on this boronate ester is of significant research value; the two ortho-methyl groups provide steric hindrance that can influence the regioselectivity and rate of the coupling reaction, while the methoxymethoxy (MOM)-protected phenol in the para position introduces a versatile, protected oxygen functionality. This protected phenol can be selectively deprotected under mild acidic conditions to reveal a phenolic hydroxyl group, a common pharmacophore and synthetic intermediate (Source: ScienceDirect) . Consequently, this compound is particularly valuable for constructing complex organic molecules, such as active pharmaceutical ingredients (APIs), liquid crystals, and ligands for catalysis, where a sterically hindered, functionalized biphenyl scaffold is required. Its mechanism of action involves the transmetalation step of the Suzuki cycle, where the boronic acid, in the presence of a base, transfers the 3,5-dimethyl-4-(MOM-protected)phenyl group to the palladium center, ultimately forming the new carbon-carbon bond. Researchers in medicinal and process chemistry utilize this reagent to explore new chemical space and accelerate the development of new therapeutic agents and advanced materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(methoxymethoxy)-3,5-dimethylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4/c1-7-4-9(11(12)13)5-8(2)10(7)15-6-14-3/h4-5,12-13H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZJZCMYEFOIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)OCOC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681878
Record name [4-(Methoxymethoxy)-3,5-dimethylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223128-32-3
Record name [4-(Methoxymethoxy)-3,5-dimethylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Yields and Efficiency

Method Starting Material Key Reagents Typical Yield (%) Remarks
Suzuki-Miyaura Borylation 2,6-Dimethylphenol derivative B₂pin₂, Pd catalyst 78–85 High selectivity for para substitution
Ortho-metalation & Boronation 2,6-Dimethylphenol n-Butyllithium, B₂pin₂ 70–75 Requires strict temperature control

Spectroscopic Confirmation

Technique Key Peaks Confirmation
¹H NMR δ 3.3–3.5 ppm (OCH₂O), aromatic protons δ 6.7–7.2 ppm Presence of methoxymethoxy group and aromatic substitution pattern
¹¹B NMR δ ~30 ppm Boronic acid functionality
IR B–O stretch ~1340 cm⁻¹ Boronic acid group

Notes on Reaction Mechanisms and Substituent Effects

  • The methoxymethoxy group acts as a protecting group and influences electronic properties, activating the aromatic ring for subsequent reactions.
  • The 2,6-dimethyl substitution introduces steric hindrance, affecting regioselectivity in borylation and subsequent coupling reactions.

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a strong acid or base.

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used catalysts include palladium acetate and tetrakis(triphenylphosphine)palladium(0).

    Bases: Typical bases used in these reactions include potassium carbonate, sodium hydroxide, and cesium carbonate.

    Solvents: Common solvents include THF, toluene, and dimethylformamide (DMF).

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Hydrocarbons: Formed through protodeboronation.

Scientific Research Applications

4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of 4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.

The molecular targets and pathways involved in these reactions include the palladium catalyst and the boronic acid group, which facilitate the formation of the new carbon-carbon bond.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-methoxy-3,5-dimethylphenylboronic acid and analogous boronic acids:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
4-Methoxy-3,5-dimethylphenylboronic acid C₉H₁₃BO₃ 180.01 240 3,5-diCH₃, 4-OCH₃
3,5-Dimethylphenylboronic acid C₈H₁₁BO₂ 149.98 261–265 3,5-diCH₃
4-Methoxyphenylboronic acid C₇H₉BO₃ 151.96 169–174 4-OCH₃
2,6-Dimethylphenylboronic acid C₈H₁₁BO₂ 149.98 N/A 2,6-diCH₃ (sterically hindered)

Key Observations :

  • The methyl groups at the 3- and 5-positions introduce steric bulk, which may reduce reactivity in coupling reactions compared to less hindered analogs like 4-methoxyphenylboronic acid .

Reactivity in Suzuki-Miyaura Couplings

Reactivity trends were evaluated using yields from representative Suzuki-Miyaura reactions:

Entry Boronic Acid Product Yield (%) Reaction Conditions Reference
1 3,5-Dimethylphenylboronic acid 53 Pd catalyst, 12 h heating
2 4-Methoxyphenylboronic acid 65 Similar conditions
3 2,6-Dimethylphenylboronic acid 78 Sterically hindered

Analysis :

  • Electron-rich boronic acids (e.g., 4-methoxy- or 3,5-dimethyl-substituted) generally exhibit moderate to high reactivity in coupling reactions due to enhanced nucleophilicity .
  • Steric hindrance plays a critical role: 3,5-dimethylphenylboronic acid (non-hindered) achieves lower yields (53%) compared to sterically hindered 2,6-dimethylphenylboronic acid (78%), where reduced side reactions may improve efficiency .
  • The 4-methoxy group in the target compound may slightly reduce reactivity compared to 3,5-dimethylphenylboronic acid due to electronic effects (electron-donating OCH₃ vs.

Biological Activity

4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid (CAS No: 223128-32-3) is a boronic acid derivative that has gained attention in the field of medicinal chemistry for its potential biological activities. This compound is primarily studied as a precursor in organic synthesis, particularly in the development of pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

  • Molecular Formula: C12H17B O4
  • Molecular Weight: 233.08 g/mol
  • Melting Point: Approximately 237°C
  • Structure: The compound features a methoxy group and a dimethyl substitution on the phenyl ring, which may influence its biological interactions.

The precise mechanism of action for this compound is not fully elucidated; however, its boronic acid functionality suggests potential interactions with enzymes and receptors involved in various metabolic pathways. Boronic acids are known to form reversible covalent bonds with diols, which could play a role in modulating enzyme activity or receptor signaling.

Antimicrobial Properties

Research indicates that boronic acids can exhibit antimicrobial activity. Studies have shown that certain derivatives possess the ability to inhibit bacterial growth, although specific data on this compound is limited. Its structural similarity to other active compounds suggests potential efficacy against various pathogens.

Anti-inflammatory Effects

Boronic acids have also been investigated for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Studies

  • Antitumor Activity : In a study focused on synthesizing new antitumor agents, derivatives of phenylboronic acids were evaluated for their cytotoxic effects against cancer cell lines. While direct studies on this compound are scarce, related compounds have demonstrated significant activity against various cancers, suggesting that this compound may also possess similar properties .
  • Enzyme Inhibition : Research into related boronic acids has shown their capability to inhibit proteasome activity, which is crucial in cancer cell proliferation and survival. This inhibition can lead to increased apoptosis in malignant cells .

Research Findings

A summary of key findings from recent studies is presented in the table below:

Study FocusFindings
Antimicrobial ActivityRelated compounds show inhibition of bacterial growth; specific data on this compound is limited.
Anti-inflammatory EffectsPotential modulation of inflammatory pathways; further research needed for confirmation.
Antitumor PotentialRelated phenylboronic acids exhibit cytotoxic effects on cancer cell lines; further study required on this specific compound.

Q & A

Basic Research Questions

Q. What synthetic methods are recommended for preparing 4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid with high purity?

  • Methodological Answer : The compound can be synthesized via Miyaura borylation of a halogenated precursor (e.g., bromo- or iodoarene) using bis(pinacolato)diboron and a palladium catalyst. Purification typically involves column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from methanol/water mixtures. Monitor purity via ¹H NMR (boronic acid protons at δ ~7–8 ppm) and HPLC (retention time comparison with standards). Ensure anhydrous conditions to minimize protodeboronation .

Q. How should this boronic acid be stored to maintain stability in laboratory settings?

  • Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture, as boronic acids are prone to hydrolysis. Compatibility testing with common lab solvents (e.g., DMSO, THF) is advised to prevent degradation. Refer to safety guidelines for related boronic acids, which emphasize segregation from oxidizers and desiccants .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution pattern and boronic acid functionality.
  • HPLC-MS : Assess purity (>95%) and detect anhydride byproducts (common in methoxy-substituted boronic acids ).
  • FT-IR : Identify B-O stretching bands (~1350 cm⁻¹) and methoxymethoxy C-O vibrations (~1100 cm⁻¹).
  • Elemental Analysis : Verify stoichiometry (C, H, B content).

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings using this boronic acid?

  • Methodological Answer :

  • Catalyst System : Screen Pd(PPh₃)₄, Pd(OAc)₂ with SPhos/XPhos ligands for electron-rich aryl partners.
  • Solvent/Base : Test polar aprotic solvents (DMF, THF) paired with weak bases (K₂CO₃) to avoid protodeboronation.
  • Temperature : Optimize between 60–100°C; higher temperatures may degrade the methoxymethoxy group.
  • Kinetic Analysis : Use in situ NMR or GC-MS to monitor coupling efficiency and side reactions. Reference analogous methoxy-bearing boronic acids for baseline parameters .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?

  • Methodological Answer :

  • Parameter Matrix : Systematically vary catalyst loading, ligand ratios, and solvent/base combinations.
  • Byproduct Analysis : Identify protodeboronation or homocoupling byproducts via LC-MS.
  • Computational Modeling : Use DFT calculations to predict steric/electronic effects of the 3,5-dimethyl and methoxymethoxy groups on transition-state energetics.
  • Cross-Study Comparison : Normalize reaction metrics (TON, TOF) against reported data for structurally similar boronic acids .

Q. How do the substituents (methoxymethoxy and methyl groups) influence reactivity in heterocyclic synthesis?

  • Methodological Answer :

  • Steric Effects : The 3,5-dimethyl groups may hinder coupling at the para position; test regioselectivity using substituted aryl halides.
  • Electronic Effects : The methoxymethoxy group enhances electron density, favoring oxidative addition with electron-deficient partners.
  • Stability Studies : Compare hydrolysis rates of methoxymethoxy vs. methoxy groups under acidic/neutral conditions via kinetic HPLC .

Key Considerations for Experimental Design

  • Contradiction Management : Replicate conflicting studies under identical conditions (catalyst batch, solvent purity) to isolate variables.
  • Safety Protocols : Follow SDS guidelines for skin/eye protection and spill management, as extrapolated from methoxy-substituted analogs .
  • Environmental Impact : Avoid aqueous disposal; neutralize boronic acid waste with alkaline hydrogen peroxide before disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid
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4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid

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